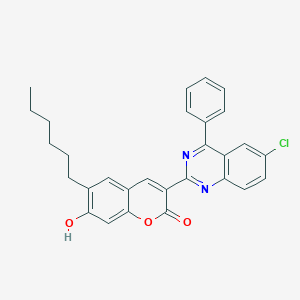
4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry, drug synthesis, and biochemistry. This compound is a member of the morpholine family, which is composed of five-membered rings containing nitrogen, oxygen, and carbon atoms. This compound has been studied for its ability to act as a catalyst, as a ligand, and as a building block in drug synthesis. It is also known to possess a variety of biochemical and physiological effects, making it an attractive candidate for further research.
Scientific Research Applications
4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine has been studied for its potential applications in medicinal chemistry, drug synthesis, and biochemistry. This compound has been found to act as a ligand in the synthesis of various drugs and has been used as a catalyst in the synthesis of pharmaceuticals. It has also been studied for its ability to form complexes with metal ions, which can be used in the synthesis of metal-containing drugs. Additionally, this compound has been studied for its ability to act as a building block for the synthesis of various drugs.
Mechanism of Action
The mechanism of action of 4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is not well understood. However, it is believed to act as a ligand in the formation of complexes with metal ions, as well as a catalyst in the synthesis of pharmaceuticals. It is also believed to act as a building block for the synthesis of various drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known to possess a variety of biochemical and physiological effects, such as the ability to act as a ligand in the formation of complexes with metal ions, as well as a catalyst in the synthesis of pharmaceuticals. Additionally, this compound has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine in laboratory experiments include its ability to act as a ligand in the formation of complexes with metal ions, as well as a catalyst in the synthesis of pharmaceuticals. Additionally, this compound is relatively inexpensive and has a low toxicity. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood and its effects on the body are not yet known.
Future Directions
The future directions of 4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine research include further investigation into its mechanism of action, its effects on the body, and its potential applications in medicinal chemistry, drug synthesis, and biochemistry. Additionally, further research is needed to determine the optimal conditions for the synthesis of this compound and its complexes with metal ions. Finally, further research is needed to investigate the potential toxicity of this compound and its effects on the environment.
Synthesis Methods
4-(4-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is typically synthesized through a series of reactions involving the condensation of 4-methylpyrimidine-2-carboxylic acid and pyrrolidine-1-carbonyl chloride. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified by recrystallization. Other methods of synthesis have also been reported, including the reaction of pyrrolidine-1-carbonyl chloride with 4-methylpyrimidine-2-aldehyde and the reaction of 4-methylpyrimidine-2-carbaldehyde with pyrrolidine-1-carbonyl chloride.
properties
IUPAC Name |
[4-(4-methylpyrimidin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-11-4-5-15-14(16-11)18-8-9-20-12(10-18)13(19)17-6-2-3-7-17/h4-5,12H,2-3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJJGZYQEAZUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCOC(C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6484082.png)
![4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)oxolan-3-ol](/img/structure/B6484084.png)
![1-methyl-2-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6484086.png)
![5-[(oxan-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6484089.png)
![2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6484090.png)
![4-[2-(6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6484093.png)
![4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6484095.png)

![2-(ethylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6484128.png)

![2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6484157.png)
![4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B6484176.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(trifluoromethyl)pyridine](/img/structure/B6484179.png)
![2,4,5-trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B6484185.png)